molecular formula C14H13BrFNO2S B15312198 N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide

N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B15312198
M. Wt: 358.23 g/mol
InChI Key: YSQINVXOGYGECU-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C14H13BrFNO2S and a molecular weight of 358.23 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-bromobenzylamine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H13BrFNO2S

Molecular Weight

358.23 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C14H13BrFNO2S/c1-17(10-11-2-4-12(15)5-3-11)20(18,19)14-8-6-13(16)7-9-14/h2-9H,10H2,1H3

InChI Key

YSQINVXOGYGECU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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